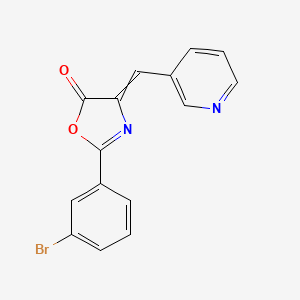
5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” is a synthetic organic compound that belongs to the oxazolone family Oxazolones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:
Starting Materials: 3-bromobenzaldehyde, 3-pyridinecarboxaldehyde, and an amino acid derivative.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Cyclization: The mixture is heated to promote cyclization, forming the oxazolone ring.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxazolone derivatives with additional functional groups, while substitution could introduce new substituents at the bromophenyl position.
科学的研究の応用
Chemistry
In chemistry, “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds.
Biology and Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of material surfaces or the creation of new materials with desired characteristics.
作用機序
The mechanism by which “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and pyridinylmethylene groups suggests potential interactions with aromatic and heterocyclic binding sites.
類似化合物との比較
Similar Compounds
- 5(4H)-Oxazolone, 2-phenyl-4-(3-pyridinylmethylene)-
- 5(4H)-Oxazolone, 2-(3-chlorophenyl)-4-(3-pyridinylmethylene)-
- 5(4H)-Oxazolone, 2-(3-methylphenyl)-4-(3-pyridinylmethylene)-
Uniqueness
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” is unique due to the presence of the bromophenyl group, which can influence its reactivity and potential applications. The bromine atom can participate in various chemical reactions, making the compound versatile for different synthetic and industrial purposes.
特性
分子式 |
C15H9BrN2O2 |
|---|---|
分子量 |
329.15 g/mol |
IUPAC名 |
2-(3-bromophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H9BrN2O2/c16-12-5-1-4-11(8-12)14-18-13(15(19)20-14)7-10-3-2-6-17-9-10/h1-9H |
InChIキー |
UBEOAFQCFKQVDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CC3=CN=CC=C3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


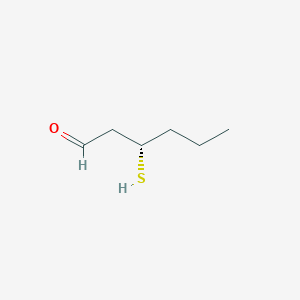

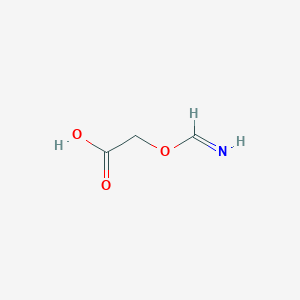
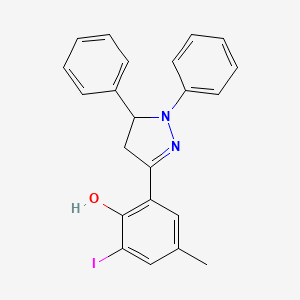
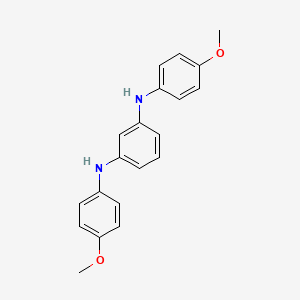

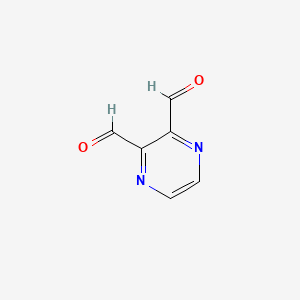
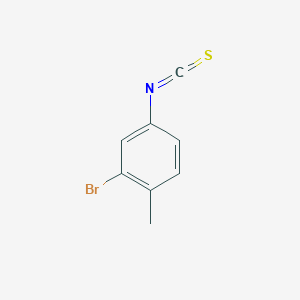
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
